REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7](Br)[C:8](=O)[CH2:9][CH3:10])=[CH:3][CH:2]=1.C([NH:16][C:17](N)=[S:18])(=O)C.[O-:20]C#N.[K+].Cl.C(=O)(O)[O-].[Na+]>C(O)C>[CH2:9]([C:8]1[NH:16][C:17](=[O:20])[S:18][C:7]=1[C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)[CH3:10] |f:2.3,5.6|
|
Name
|
1-(4-Pyridyl)-1-bromo-2-butanone
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C(C(CC)=O)Br
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(=S)N
|
Name
|
thiol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium cyanate
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is purified by chromatography
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Name
|
|
Type
|
|
Smiles
|
C(C)C=1NC(SC1C1=CC=NC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |